molecular formula C6H5F3N2 B14788293 3-(Difluoromethyl)-5-fluoropyridin-2-amine

3-(Difluoromethyl)-5-fluoropyridin-2-amine

Cat. No.: B14788293
M. Wt: 162.11 g/mol
InChI Key: SCASAWNTLLNICX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at position 3 and a fluorine atom at position 5 on the pyridine ring. Fluorine substituents are known to improve metabolic stability, bioavailability, and binding affinity due to their electron-withdrawing effects and ability to modulate lipophilicity . This compound’s structural features make it a candidate for therapeutic applications, particularly in oncology and central nervous system (CNS) disorders, where fluorinated compounds are prevalent .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11)

InChI Key

SCASAWNTLLNICX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.

    Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.

    Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference
3-(Difluoromethyl)-5-fluoropyridin-2-amine -CF₂H (3), -F (5) Reference High metabolic stability, CNS penetration
5-(Difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine -CF₂H (5), -CF₃ (3), -CH₃ (6) 0.93 Enhanced lipophilicity, kinase inhibition
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine -OCH₃ (3), -CF₃ (5) 0.93 Reduced electron-withdrawal, lower reactivity
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine -CF₃ (3), -C₆H₄F (5) N/A Aryl substitution for target specificity
2-Chloro-5-fluoropyridin-3-amine -Cl (2), -F (5) N/A Reactive leaving group, synthetic intermediate

Key Observations:

  • Substituent Position: The position of fluorinated groups significantly impacts biological activity. For instance, this compound’s dual fluorine substitution may enhance CNS penetration compared to analogs with bulky aryl groups (e.g., 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) .
  • Functional Group Variability: Methoxy (-OCH₃) or chloro (-Cl) substituents (as in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and 2-Chloro-5-fluoropyridin-3-amine) alter reactivity and synthetic utility, with chloro groups serving as leaving groups for further derivatization .

Physicochemical and Pharmacokinetic Properties

Fluorine substituents critically influence solubility, logP, and permeability:

  • Lipophilicity (logP): this compound likely has a moderate logP due to balanced fluorine content, whereas trifluoromethyl analogs (e.g., 5-(Difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridin-2-amine) exhibit higher logP, increasing membrane permeability but risking toxicity .
  • Solubility: The amine group at position 2 improves aqueous solubility compared to non-polar analogs like 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine .
  • Brain Penetration: Compounds with smaller fluorinated substituents (e.g., -CF₂H, -F) show better CNS penetration, as seen in PQR530, a related PI3K/mTOR inhibitor with demonstrated brain bioavailability .

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